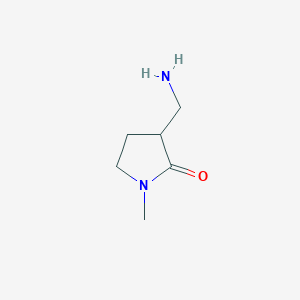

3-(Aminomethyl)-1-methylpyrrolidin-2-one

描述

Historical Overview of Pyrrolidinone Research

The study of pyrrolidinones, five-membered lactams with a saturated heterocyclic ring, has evolved significantly since their initial characterization in the mid-20th century. Early research focused on their structural diversity and biological relevance, particularly in alkaloids such as nicotine and hygrine. A pivotal advancement occurred in 1964 when Corneliu E. Giurgea synthesized piracetam, the first nootropic drug derived from a pyrrolidinone scaffold. This discovery catalyzed interest in pyrrolidinone derivatives for neurological applications, leading to the development of compounds like aniracetam and oxiracetam.

In the 21st century, synthetic methodologies expanded to include transition-metal-free approaches, such as Smiles-Truce aryl transfer reactions, enabling efficient construction of α-arylated pyrrolidinones. Recent advancements in metabolic engineering have also allowed microbial production of 2-pyrrolidone, highlighting the compound’s industrial relevance.

Significance of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Organic Chemistry

This compound is a structurally unique pyrrolidinone derivative characterized by a methyl group at the 1-position and an aminomethyl substituent at the 3-position. Its molecular formula, C₆H₁₂N₂O, and compact bicyclic architecture make it a versatile intermediate in organic synthesis. The compound’s primary amine group enhances reactivity, enabling its use in:

- Peptide mimicry : The aminomethyl moiety facilitates incorporation into peptidomimetics, which are critical in drug design.

- Ligand synthesis : The nitrogen-rich structure serves as a chelating agent in coordination chemistry.

- Heterocyclic diversification : It acts as a precursor for synthesizing fused-ring systems via cycloaddition or alkylation reactions.

A notable application is its role in synthesizing polyhydroxylated pyrrolidines, which exhibit glycosidase inhibitory activity.

Related Pyrrolidine and Pyrrolidinone Derivatives

Pyrrolidine and pyrrolidinone derivatives share a common structural motif but differ in functionalization, leading to diverse pharmacological and synthetic applications:

These derivatives underscore the scaffold’s adaptability, enabling tailored interactions with biological targets such as ion channels and enzymes.

Nomenclature and Identification Systems

The systematic IUPAC name This compound reflects its substitution pattern:

- Pyrrolidin-2-one : A five-membered lactam ring.

- 1-Methyl : Methyl group at the nitrogen atom.

- 3-(Aminomethyl) : Aminomethyl side chain at the 3-position.

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 2097937-38-5 | |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| SMILES | CN1CCC(C1=O)CN | |

| InChI Key | VZDMTWJWRRUJED-UHFFFAOYSA-N |

Synonymous designations include 3-(aminomethyl)-N-methyl-2-pyrrolidone and 1-methyl-3-(aminomethyl)pyrrolidin-2-one, which are used interchangeably in chemical databases.

属性

IUPAC Name |

3-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(4-7)6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQYCNNFGJPTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534482-03-5 | |

| Record name | 3-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme:

Pyrrolidin-2-one + Formaldehyde + Primary Amine → N-Aminomethylpyrrolidin-2-one

Conditions:

- Formaldehyde (as an aqueous solution or paraformaldehyde)

- Acidic or neutral pH

- Mild heating (around 50-80°C)

- Catalysts such as acetic acid or p-toluenesulfonic acid

Research Findings:

- The reaction proceeds via a Mannich-type mechanism, where the formaldehyde reacts with the amine to form an iminium ion, which then undergoes nucleophilic attack on the pyrrolidinone nitrogen or carbon center.

Alkylation of Pyrrolidin-2-one with Methylating Agents

The methylation of the nitrogen atom in pyrrolidin-2-one is achieved through alkylation reactions using methyl halides, such as methyl iodide or methyl bromide, under basic conditions.

Reaction Scheme:

Pyrrolidin-2-one + Methyl Halide → 1-Methylpyrrolidin-2-one

Conditions:

- Base such as potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 50-80°C

- Reaction time: 4-24 hours

Research Findings:

- Alkylation is efficient and yields high purity of the methylated product, which can then be subjected to further functionalization.

Introduction of the Aminomethyl Group via Reductive Amination

The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or primary amines in the presence of a reducing agent.

Reaction Scheme:

Aldehyde + Amine + Reducing Agent → Aminomethylated Pyrrolidin-2-one

Conditions:

- Formaldehyde or other aldehydes

- Reducing agents such as sodium cyanoborohydride or sodium borohydride

- Solvent: Methanol or ethanol

- Mild heating (around 25-50°C)

Research Findings:

- Reductive amination provides a straightforward route to introduce the aminomethyl group with high selectivity and yield.

Combined Multi-step Synthesis Approaches

Recent advances have integrated the above methods into streamlined, multi-step processes to improve overall efficiency:

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | Pyrrolidin-2-one + Formaldehyde + Primary amine | Formaldehyde, acid catalyst | Mild heating (50-80°C) | 70-85% | Mannich-type reaction |

| Method 2 | Pyrrolidin-2-one + Methyl halide | Methyl halide, base | 50-80°C, DMF solvent | 80-95% | Alkylation of nitrogen |

| Method 3 | Pyrrolidin-2-one + Formaldehyde + Amine | Formaldehyde, NaBH3CN | Room temp to mild heating | 75-90% | Reductive amination |

Research Findings and Optimization

- Yield Optimization: Increasing reaction temperature and duration enhances yield but must be balanced against potential side reactions.

- Purity Control: Use of recrystallization and chromatography techniques ensures high purity of the final compound.

- Environmental Considerations: Use of greener solvents like ethanol and water, along with catalytic processes, reduces environmental impact.

化学反应分析

Types of Reactions

3-(Aminomethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

科学研究应用

3-(Aminomethyl)-1-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

作用机制

The mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways related to its biological activities. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities of 3-(Aminomethyl)-1-methylpyrrolidin-2-one to other pyrrolidinone derivatives and aminomethyl-substituted compounds are critical for understanding its unique properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The pyrrolidin-2-one core in this compound provides a rigid, planar structure compared to the linear chain of Pregabalin. This rigidity may enhance binding affinity in drug-receptor interactions . In contrast, 3-(Aminomethyl)pyridine lacks the lactam ring, resulting in reduced polarity and higher volatility, which correlates with its irritant properties .

Functional Groups: The aminomethyl group in this compound facilitates nucleophilic reactions, making it a valuable building block for covalent inhibitors or metal-organic frameworks .

Applications: Pharmaceuticals: Pregabalin’s linear structure and carboxylic acid group optimize its bioavailability and central nervous system penetration, whereas pyrrolidinone derivatives are often used as precursors for chiral catalysts or kinase inhibitors . Materials Science: The 3AMP (3-(aminomethyl)piperidinium) cation, a related compound, stabilizes perovskite quantum wells in optoelectronic devices, highlighting the role of aminomethyl groups in materials engineering .

Research Findings and Data

Table 2: Physicochemical Properties

| Property | This compound | 3-Amino-1-hydroxy-pyrrolidin-2-one | 3-(Aminomethyl)pyridine |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 91.1 (decomposes) | 220–225 |

| Melting Point (°C) | Not reported | 227 | 45–48 |

| Water Solubility | Moderate (polar aprotic solvent preferred) | High (due to hydroxyl group) | Low (hydrophobic pyridine) |

| Stability | Stable under inert atmosphere | Hygroscopic | Air-stable |

| Sources |

生物活性

3-(Aminomethyl)-1-methylpyrrolidin-2-one, often referred to as NMP (N-methylpyrrolidone), is a compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidinone derivative characterized by its amino and methyl groups. Its chemical formula is , and it features a five-membered ring structure that is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including cytochrome P450, which is involved in drug metabolism. This interaction can influence the bioavailability and efficacy of other therapeutic agents .

- Antineoplastic Activity : Research has demonstrated that NMP exhibits antineoplastic properties by inhibiting the proliferation of cancer cells. It acts as a bromodomain ligand, disrupting the function of proteins involved in tumor growth .

- Immunomodulatory Effects : NMP has been shown to modulate immune responses, potentially offering therapeutic benefits in conditions such as multiple myeloma .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Following dermal exposure, approximately 70% of the compound is absorbed through the skin. Inhalation studies have shown varied absorption rates depending on concentration .

- Metabolism : The compound is metabolized primarily via cytochrome P450 pathways, leading to the formation of several metabolites such as 5-HNMP and N-methylsuccinimide .

- Excretion : Urinary excretion studies indicate that a significant portion of the administered dose is recovered in urine, highlighting its metabolic clearance dynamics .

Biological Activity Overview

The biological activity of this compound encompasses various therapeutic areas:

| Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell growth through multiple pathways, including bromodomain inhibition. |

| Immunomodulation | Alters immune cell function, enhancing or suppressing responses as needed. |

| Antimicrobial | Exhibits potential antimicrobial properties, although specific mechanisms require further study. |

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Multiple Myeloma Study : A phase 1 clinical trial explored the use of NMP in patients with relapsed or refractory multiple myeloma. Results indicated significant antitumor activity independent of traditional targets used in myeloma therapies .

- Toxicological Assessment : Long-term exposure studies in animal models revealed renal toxicity at high doses (1931 mg/kg), underscoring the importance of dosage in therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-methylpyrrolidin-2-one, and what are the critical parameters affecting yield?

- Methodological Answer : A common synthetic approach involves coupling reactions using reagents such as EDC·HCl and HOBT in DMF with triethylamine as a base, followed by purification via recrystallization . For pyrrolidin-2-one derivatives, optimizing reaction time (12–15 hours) and temperature (reflux conditions) is critical to achieving high yields. Monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity . Steric and electronic effects of substituents on the pyrrolidinone ring may necessitate adjustments in solvent polarity or catalyst loading.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H and C NMR to confirm the aminomethyl and methyl group positions. Compare experimental data with computational predictions (e.g., InChIKey from PubChem) .

- Mass Spectrometry : Confirm molecular weight (128.17 g/mol) via high-resolution mass spectrometry (HRMS) .

- Crystallography : For unambiguous confirmation, X-ray crystallography can resolve bond lengths and angles, though no data is currently available for this specific compound .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : While specific stability data is limited, related pyrrolidinone derivatives should be stored in sealed containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis . Avoid exposure to moisture and light. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to establish shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in derivatives of this compound?

- Methodological Answer : Steric hindrance from the methyl group at position 1 may reduce reactivity. Strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Catalyst Design : Employ bulky ligands in metal-catalyzed reactions to direct regioselectivity .

- Computational Modeling : Density functional theory (DFT) calculations predict transition states and guide functional group positioning .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Verification : Compare experimental NMR data with structurally analogous compounds (e.g., 3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one, InChIKey: CEMVCEDCNFHYKG-UHFFFAOYSA-N) .

- Dynamic NMR : Resolve rotational barriers or tautomerism in the aminomethyl group by variable-temperature NMR .

- Isotopic Labeling : Use N-labeled analogs to clarify ambiguous signals in crowded spectra.

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Methodological Answer :

- Molecular Docking : Screen for binding affinity to biological targets (e.g., enzymes with pyrrolidinone-binding pockets) using software like AutoDock Vina .

- MD Simulations : Assess conformational flexibility in aqueous environments (e.g., Desmond or GROMACS) to predict bioavailability .

- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental bioactivity data to prioritize derivatives .

Q. What strategies address contradictions in toxicity or ecological impact data for pyrrolidinone derivatives?

- Methodological Answer :

- Data Gap Analysis : Note that ecotoxicological data (e.g., bioaccumulation, soil mobility) is often absent for novel compounds .

- Read-Across Approaches : Use data from structurally similar compounds (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) to estimate toxicity .

- In Vitro Assays : Conduct Ames tests or zebrafish embryo toxicity studies to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。